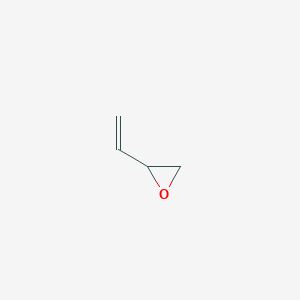
Butadiene monoxide
Cat. No. B146094
Key on ui cas rn:
930-22-3
M. Wt: 70.09 g/mol
InChI Key: GXBYFVGCMPJVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05358860
Procedure details


Elfarra et al. (1991 Arch. Bioch. Biophy. 286, 244-251) has demonstrated the NADPH-dependent oxidation of 1,3-butadiene by mouse liver microsomes and the hydrogen peroxide-dependent oxidation of 1,3 butadiene by chloroperoxidase. Both oxidations yielded butadiene monoxide and crotonaldehyde.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
C1N=C(N)C2N=CN([C@@H:10]3[O:14][C@H:13](COP(OP(OC[C@H:26]4[O:30][C@@H:29](N5C=C(C(N)=O)CC=C5)[C@H:28](O)[C@@H:27]4O)(O)=O)(O)=O)[C@@H:12](O)[C@H:11]3OP(O)(O)=O)C=2N=1.C=CC=C.OO>>[CH2:26]1[O:30][CH:29]1[CH:28]=[CH2:27].[CH:13](=[O:14])/[CH:12]=[CH:11]/[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C(C=C)O1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(\C=C\C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
